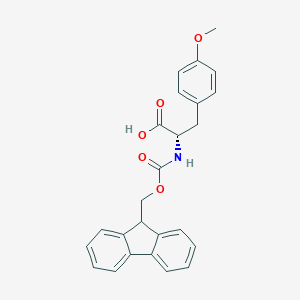

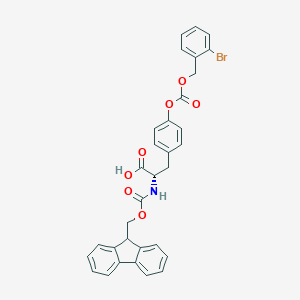

Fmoc-Tyr(2-Br-Z)-OH

Übersicht

Beschreibung

Fmoc-Tyr(2-Br-Z)-OH is an organic compound often used in solid phase synthesis as a protecting group in peptide synthesis . It can protect the amino group of tyrosine in the process of peptide synthesis, so as to avoid unnecessary reaction and improve the selectivity of synthetic peptide chain .

Synthesis Analysis

The method for preparing Fmoc-Tyr(2-Br-Z)-OH involves reacting L-tyrosine with bromobenzylchloroformate under sodium carbonate and alkaline conditions to produce N-bromobenzylchloroformate tyrosine salt. Then, it is reacted with Fmoc-OSu (Fmoc-O-sulfonyl lactate) in diethyl carbonate hydrochloride buffer to obtain the target product .Molecular Structure Analysis

The molecular formula of Fmoc-Tyr(2-Br-Z)-OH is C32H26BrNO7 . It contains a total of 71 bonds, including 45 non-H bonds, 27 multiple bonds, 12 rotatable bonds, 3 double bonds, and 24 aromatic bonds .Chemical Reactions Analysis

During peptide synthesis, the Fmoc group is typically removed with piperidine, which in turn scavenges the liberated dibenzofulvene to form a fulvene-piperidine adduct .Physical And Chemical Properties Analysis

Fmoc-Tyr(2-Br-Z)-OH has a molecular weight of 616.46 and a predicted density of 1.452±0.06 g/cm3 . It is usually a white or white solid powder, soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane . Its melting point is about 170-175 degrees Celsius .Wissenschaftliche Forschungsanwendungen

The Fmoc group is an electron-withdrawing group that makes the lone hydrogen on the P-carbon very acidic, making it susceptible to removal by weak bases . This property is utilized in solid-phase peptide synthesis (SPPS), where the Fmoc group is typically removed with piperidine . The liberated dibenzofulvene is then scavenged to form a fulvene-piperidine adduct .

Standard conditions for removal include 30% piperidine-DMF for 10 min, 20% piperidine-DMF for 10 min, 55% piperidine-DMF for 20 min, 30% piperidine in toluene-DMF (1: 1) for 11 min, 23% piperidine-NMP for 10 min, and 20% piperidine-NMP for 18 min .

-

Peptide Synthesis

- The Fmoc group is commonly used in solid-phase peptide synthesis (SPPS) . The electron-withdrawing fluorene ring system of the Fmoc group makes the lone hydrogen on the P-carbon very acidic, making it susceptible to removal by weak bases . This property is utilized in SPPS, where the Fmoc group is typically removed with piperidine . The liberated dibenzofulvene is then scavenged to form a fulvene-piperidine adduct .

- Standard conditions for removal include 30% piperidine-DMF for 10 min, 20% piperidine-DMF for 10 min, 55% piperidine-DMF for 20 min, 30% piperidine in toluene-DMF (1: 1) for 11 min, 23% piperidine-NMP for 10 min, and 20% piperidine-NMP for 18 min .

-

Peptide Synthesis

- The Fmoc group is commonly used in solid-phase peptide synthesis (SPPS) . The electron-withdrawing fluorene ring system of the Fmoc group makes the lone hydrogen on the P-carbon very acidic, making it susceptible to removal by weak bases . This property is utilized in SPPS, where the Fmoc group is typically removed with piperidine . The liberated dibenzofulvene is then scavenged to form a fulvene-piperidine adduct .

- Standard conditions for removal include 30% piperidine-DMF for 10 min, 20% piperidine-DMF for 10 min, 55% piperidine-DMF for 20 min, 30% piperidine in toluene-DMF (1: 1) for 11 min, 23% piperidine-NMP for 10 min, and 20% piperidine-NMP for 18 min .

Safety And Hazards

Fmoc-Tyr(2-Br-Z)-OH is a chemical reagent with certain potential hazards. During use, safety precautions should be taken: avoid contact with skin and eyes, wear appropriate protective gloves and goggles, maintain a well-ventilated laboratory environment during operation, follow the correct operating procedures, and avoid inhalation and swallowing .

Eigenschaften

IUPAC Name |

(2S)-3-[4-[(2-bromophenyl)methoxycarbonyloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26BrNO7/c33-28-12-6-1-7-21(28)18-40-32(38)41-22-15-13-20(14-16-22)17-29(30(35)36)34-31(37)39-19-27-25-10-4-2-8-23(25)24-9-3-5-11-26(24)27/h1-16,27,29H,17-19H2,(H,34,37)(H,35,36)/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNBLNJKURMWNG-LJAQVGFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC(=O)OC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26BrNO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80478208 | |

| Record name | Fmoc-Tyr(2-Br-Z)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80478208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Tyr(2-Br-Z)-OH | |

CAS RN |

147688-40-2 | |

| Record name | Fmoc-Tyr(2-Br-Z)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80478208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

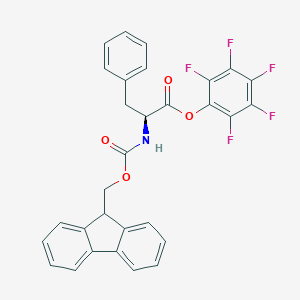

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

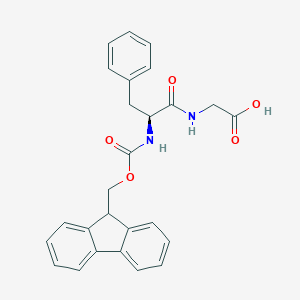

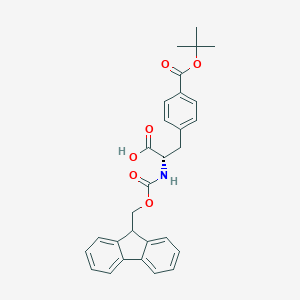

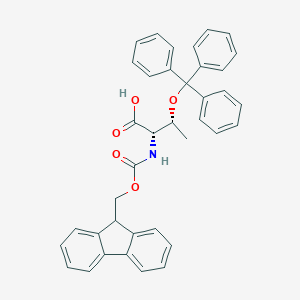

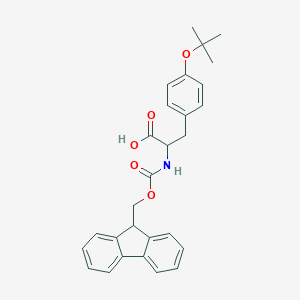

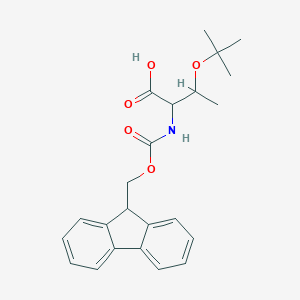

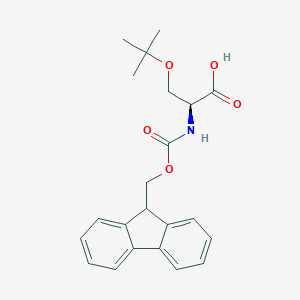

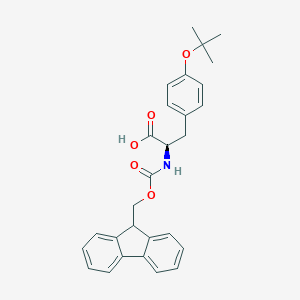

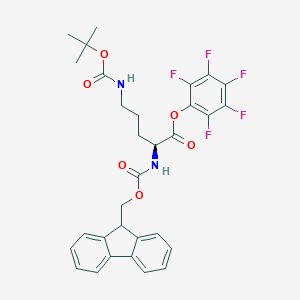

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.